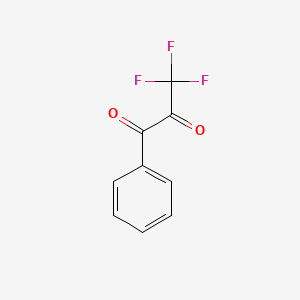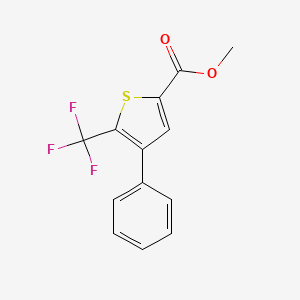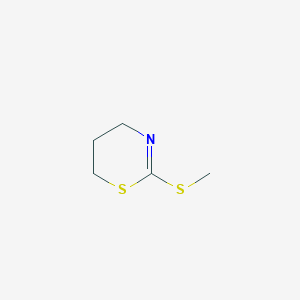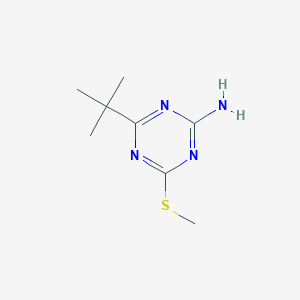![molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4](/img/structure/B1304073.png)
2-[4-(Trifluoromethyl)phenyl]benzaldehyde
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a chemical compound with the empirical formula C14H9F3O . It is a unique chemical provided to early discovery researchers . It has been used as an electrophilic component in a wide array of reactions .
Synthesis Analysis
The synthesis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde involves various chemical reactions. For instance, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Molecular Structure Analysis
The molecular structure of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde can be represented by the SMILES string FC(F)(F)c1ccc(cc1)-c2ccccc2C=O . The InChI key for this compound is UUSBTGUDEHRZTF-UHFFFAOYSA-N .Chemical Reactions Analysis
2-[4-(Trifluoromethyl)phenyl]benzaldehyde has been used in the preparation of various compounds. For example, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a clear colorless to slightly yellow liquid . It has a density of 1.3±0.1 g/cm3 . The boiling point is 324.6±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
- Pharmaceutical Chemistry
- Application : “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” is used in the synthesis of various pharmaceutical compounds .
- Method of Application : This compound is often used as a building block in the synthesis of larger, more complex molecules. For example, it has been used in the preparation of -(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
- Results : The specific outcomes of these syntheses would depend on the other reactants and conditions used. However, the incorporation of “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” into a larger molecule could potentially introduce desirable properties, such as increased stability or specific reactivity .
- Application : “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” is used in the preparation of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .
- Method of Application : The Wittig-Horner reaction is a well-known method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. In this case, “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” would be reacted with a suitable phosphorus ylide to form the desired product .
- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used. However, the product of this reaction could potentially be used as an intermediate in the synthesis of other organic compounds .
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . While “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” itself may not be a drug, it could potentially be used as a building block in the synthesis of such drugs .
- Method of Application : The specific methods of application would depend on the specific drug being synthesized. However, the trifluoromethyl group is often incorporated into drug molecules due to its ability to enhance the drug’s stability, bioavailability, and specificity .
- Results : The specific outcomes would depend on the specific drug being synthesized. However, the incorporation of a trifluoromethyl group into a drug molecule could potentially enhance the drug’s therapeutic efficacy .
Organic Synthesis
Medicinal Chemistry
- Application : “2-[4-(Trifluoromethyl)phenyl]benzaldehyde” is used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .
- Method of Application : This compound is often used as a building block in the synthesis of larger, more complex molecules .
- Results : The specific outcomes of these syntheses would depend on the other reactants and conditions used .
- Application : Trifluoromethyl group-containing compounds have numerous applications in various fields, including medicines, electronics, agrochemicals, and catalysis .
- Method of Application : The specific methods of application would depend on the specific compound being synthesized .
- Results : The specific outcomes would depend on the specific compound being synthesized .
Chemical Synthesis
Fluorine Chemistry
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBTGUDEHRZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382228 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]benzaldehyde | |
CAS RN |
84392-23-4 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84392-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


